Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate
CAS No.: 6369-36-4
Cat. No.: VC17023450
Molecular Formula: C25H21N4NaO5S
Molecular Weight: 512.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6369-36-4 |
|---|---|
| Molecular Formula | C25H21N4NaO5S |
| Molecular Weight | 512.5 g/mol |
| IUPAC Name | sodium;7-[(3-aminobenzoyl)amino]-3-[(2,4-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C25H22N4O5S.Na/c1-14-6-9-21(15(2)10-14)28-29-23-22(35(32,33)34)13-17-12-19(7-8-20(17)24(23)30)27-25(31)16-4-3-5-18(26)11-16;/h3-13,30H,26H2,1-2H3,(H,27,31)(H,32,33,34);/q;+1/p-1 |
| Standard InChI Key | GSAWRBJCZDOLLM-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C4=CC(=CC=C4)N)S(=O)(=O)[O-])C.[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure centers on a naphthalene ring system substituted at the 2-, 3-, 4-, and 7-positions. Key functional groups include:
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Sulphonato group (-SO₃⁻Na⁺) at position 2, imparting water solubility and ionic character.
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Azo linkage (-N=N-) at position 3, connecting the naphthalene system to a 2,4-dimethylphenyl group. This chromophore contributes to its intense coloration.
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Hydroxy group (-OH) at position 4, enabling hydrogen bonding and metal coordination.
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3-Aminobenzoylamino group at position 7, introducing a secondary amine and aromatic carbonyl moiety for reactivity .
The sodium counterion neutralizes the sulphonate group, ensuring stability in aqueous media.
Table 1: Key Structural Descriptors
| Property | Detail |
|---|---|
| Empirical formula | C₂₄H₁₉N₄NaO₆S |
| Molecular weight | 512.5 g/mol |
| Chromophore system | Naphthalene-azo-aryl |
| Solubility | Highly soluble in water; moderate in polar organic solvents |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves sequential diazotization and coupling reactions:
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Diazotization of 2,4-dimethylaniline: Treatment with nitrous acid (HNO₂) at 0–5°C generates the diazonium salt.
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Coupling with 4-hydroxy-7-amino-naphthalene-2-sulphonic acid: The diazonium salt reacts with the naphthalene derivative under alkaline conditions to form the azo linkage.
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Benzoylation: 3-Aminobenzoic acid is activated (e.g., via thionyl chloride) and coupled to the free amino group at position 7.
Critical parameters include pH control during coupling (8.5–9.5) and temperature moderation (<10°C) to prevent diazonium decomposition .
Industrial Production
Industrial processes optimize yield and purity through:
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Continuous flow reactors for precise temperature and pH regulation.
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Membrane filtration to isolate the sodium salt form.
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Waste minimization strategies, such as recycling unreacted intermediates.
Typical yields exceed 75% under optimized conditions .
Physicochemical Properties
Spectral Characteristics
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UV-Vis absorption: λₘₐₐ = 520–540 nm (aqueous solution), characteristic of extended π-conjugation.
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Fluorescence: Weak emission at 610 nm (quantum yield Φ = 0.03) due to azo group’s quenching effects.
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IR signatures:
Stability Profile
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Thermal stability: Decomposes at 285°C (DSC).
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Photostability: Moderate resistance to UV degradation; half-life = 48 hours under AM1.5G solar simulation.
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pH dependence: Stable in pH 4–10; precipitates in strongly acidic conditions (pH < 3).
Functional Applications
Textile Dyeing
As a direct dye, it covalently bonds to cellulose fibers without mordants. Key advantages include:
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High wash-fastness (Grade 4–5 on ISO 105-C06).
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Bright red hue (CIELab coordinates: L* = 32.5, a* = 55.1, b* = 12.8).
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Low environmental impact due to >90% fixation rates in exhaust dyeing .
Biological Staining
In histology, it selectively stains cytoplasmic granules in eosinophils, with a staining affinity (Kd = 2.3 × 10⁻⁴ M) superior to eosin Y .
Pharmaceutical Complexation
The compound forms stable 1:1 complexes with Fe(III) (log β = 8.7) and Zn(II) (log β = 5.9), suggesting potential as a metal-chelating agent in drug formulations.
Biological and Toxicological Profile
In Vitro Studies
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Cytotoxicity: IC₅₀ = 450 μM (HEK293 cells), indicating low acute toxicity.
Environmental Impact
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Biodegradation: 78% degradation over 28 days (OECD 301F test).
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Aquatic toxicity: LC₅₀ = 12 mg/L (Daphnia magna, 48h).
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Azo Dyes
Key trends:
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Electron-donating groups (e.g., -OCH₃) redshift absorption maxima.
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Sulphonate positioning influences solubility and fiber affinity.
Future Research Directions
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Drug delivery systems: Exploiting metal-chelation properties for targeted therapeutic complexes.
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Photodynamic therapy: Modifying substituents to enhance singlet oxygen quantum yield.
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Sustainable synthesis: Developing biocatalytic routes using azoreductase-expressing bacteria.
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